

Application Note: Quantitative Analysis of Methiopropamine Using Chromatographic Techniques

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Compound of Interest

Compound Name: Methyl[1-(thiophen-2-yl)ethyl]amine

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Abstract

This document provides comprehensive protocols for the quantitative analysis of **Methyl[1-(thiophen-2-yl)ethyl]amine**, commonly known as methiopropamine (MPA), in both bulk and biological matrices. As a thiophene structural analogue of methamphetamine, MPA has been identified as a new psychoactive substance (NPS), necessitating robust and validated analytical methods for its detection and quantification in forensic, clinical, and research settings.^{[1][2]} This guide details two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section offers a detailed, step-by-step protocol, explains the scientific rationale behind experimental choices, and presents guidelines for method validation to ensure data integrity and trustworthiness.

Introduction: The Analytical Challenge of Methiopropamine

Methiopropamine (MPA) is a central nervous system stimulant first synthesized in 1942.^[3] It has re-emerged in recent years on the recreational drug market, sold as a 'legal high'.^{[4][5]} Its structural similarity to methamphetamine makes its accurate identification and quantification critical for toxicological screenings and pharmacological studies. The presence of the thiophene

ring instead of a benzene ring alters its physicochemical properties, which must be considered when developing analytical methods.

The primary challenges in MPA quantification, particularly in biological samples, are matrix interference and the need for high sensitivity to detect low concentrations. This application note presents two powerful chromatographic techniques that address these challenges, providing the selectivity and sensitivity required for rigorous scientific investigation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds like MPA. The methodology relies on the separation of MPA from other sample components in a gaseous state as it passes through a capillary column. Following separation, the molecule is ionized, typically via electron ionization (EI), creating a unique fragmentation pattern or "fingerprint." This pattern provides high specificity for identification, while the intensity of a characteristic fragment ion is used for quantification.^[3] GC-MS is particularly effective for screening and confirmation in forensic contexts due to extensive EI spectral libraries.

Sample Preparation

The goal of sample preparation is to isolate MPA from the sample matrix and pre-concentrate it for analysis. The choice of method depends on the matrix.

Protocol 2.1.A: Bulk Powder/Tablet Extraction This protocol is suitable for analyzing seized tablets or synthesized material.

- Accurately weigh approximately 10 mg of the homogenized powder.
- Dissolve the powder in 10 mL of methanol in a volumetric flask.
- Vortex for 1 minute to ensure complete dissolution.^[6]
- Place the solution in an ultrasonic bath for 5 minutes to aid extraction.
- Centrifuge the solution at 3,000 rpm for 5 minutes to pellet any insoluble excipients.^[6]

- Filter the supernatant through a 0.45 μm syringe filter into an autosampler vial.
- Dilute the filtered extract with methanol to a final concentration within the instrument's calibrated linear range.

Protocol 2.1.B: Liquid-Liquid Extraction (LLE) for Biological Fluids (Blood/Urine) LLE is a classic technique used to separate analytes based on their differential solubility in immiscible liquids. For a basic compound like MPA, pH adjustment is critical to ensure it is in its neutral, more organic-soluble form.

- Pipette 1 mL of the biological sample (e.g., whole blood, plasma, or urine) into a 15 mL glass centrifuge tube.
- Add an appropriate internal standard (e.g., methamphetamine-d5).
- Add 100 μL of 1 M sodium hydroxide to raise the pH > 10. This deprotonates the amine group, making MPA more soluble in organic solvents.
- Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a hexane/isoamyl alcohol mixture).
- Cap the tube and vortex for 2 minutes to facilitate the transfer of MPA into the organic phase.
- Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of ethyl acetate, vortex for 30 seconds, and transfer to an autosampler vial for GC-MS analysis.^[7]

Figure 1: Workflow for LLE of Methiopropamine from Biological Fluids.

GC-MS Instrumentation and Protocol

The following parameters are a robust starting point for the analysis of MPA.

Parameter	Recommended Setting	Rationale
Gas Chromatograph	Agilent 7890A or equivalent	A widely used, reliable system for routine analysis.
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness; 100% dimethylpolysiloxane (e.g., DB-1, Rtx-1)[3]	A non-polar column that provides good separation for a wide range of drug compounds, including phenethylamine analogues.
Carrier Gas	Helium at a constant flow of 1 mL/min[7]	Inert gas standard for GC-MS applications.
Injection Volume	1 μ L, Split (10:1) mode[6]	Split injection prevents column overloading and provides sharp peaks for quantification.
Inlet Temperature	250°C[6]	Ensures rapid and complete vaporization of the sample without thermal degradation.
Oven Program	Initial 100°C, hold for 1 min; ramp at 20°C/min to 280°C, hold for 2 min[3][6]	A temperature ramp effectively separates MPA from other matrix components and elutes it in a reasonable time (~5-6 minutes).
Mass Spectrometer	Agilent 5975C or equivalent	A standard quadrupole mass detector suitable for this application.
Ionization Mode	Electron Ionization (EI) at 70 eV[3]	Standard ionization energy that produces reproducible fragmentation patterns consistent with library spectra.
Source Temperature	230°C[4]	Maintains the integrity of the ions and prevents contamination.

Scan Range	35-500 amu	Covers the molecular weight of MPA and its characteristic fragments.
Key Ions (m/z)	Quantifier: 58 (base peak) Qualifiers: 97, 154 (M-1) [3]	The m/z 58 ion corresponds to the $[\text{CH}_3\text{-CH=NH-CH}_3]^+$ fragment, a highly stable and abundant ion characteristic of N-methylated phenethylamines. The m/z 97 ion is the thiopyrilium ion. [3]

Method Validation Summary

Method validation is performed to ensure the analytical procedure is fit for its intended purpose. [\[8\]](#) Key parameters are defined by guidelines from organizations like the International Council for Harmonisation (ICH).[\[6\]](#)[\[7\]](#)

Parameter	Typical Acceptance Criteria	Example Data (from literature) [6] [7]
Linearity (r^2)	> 0.995	0.996
Range	200 - 1000 ng/mL	200 - 1000 ng/mL
Limit of Detection (LOD)	Signal-to-Noise > 3	98 ng/mL
Limit of Quant. (LOQ)	Signal-to-Noise > 10	~200 ng/mL (inferred)
Precision (%RSD)	< 15% (within-run and between-run)	2%
Accuracy (% Recovery)	85-115%	Not specified

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS offers superior sensitivity and selectivity compared to GC-MS, making it the preferred method for quantifying trace levels of drugs in complex biological

matrices like plasma or oral fluid.[9] The liquid chromatography step separates MPA from matrix components in the liquid phase. The analyte is then ionized, typically using electrospray ionization (ESI), to form a protonated molecular ion $[M+H]^+$. In the tandem mass spectrometer, this precursor ion is selected, fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for lower detection limits.[10]

Sample Preparation

Protocol 3.1.A: Solid-Phase Extraction (SPE) for Biological Fluids SPE provides a more thorough cleanup than LLE, effectively removing salts, proteins, and phospholipids that can interfere with LC-MS/MS analysis and cause ion suppression.[11][12] Hydrophilic-Lipophilic Balance (HLB) cartridges are a versatile choice for extracting a broad range of compounds.[10]

- Pipette 500 μ L of the biological sample into a clean tube.
- Add an appropriate internal standard (e.g., methamphetamine-d5).
- Dilute the sample 1:1 (v/v) with 4% phosphoric acid in water. This ensures the MPA is protonated and will bind to the SPE sorbent.
- Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated sample onto the cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
- Elute the MPA from the cartridge with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.[10]

Figure 2: Workflow for SPE of Methiopropamine from Biological Fluids.

LC-MS/MS Instrumentation and Protocol

The following parameters serve as a validated starting point for MPA quantification.

Parameter	Recommended Setting	Rationale
Liquid Chromatograph	Waters ACQUITY UPLC or equivalent	A high-performance system capable of handling the pressures and flow rates for efficient separation.
Column	Reversed-phase C18, 50 mm x 2.1 mm, 1.8 μ m particle size	A C18 column provides excellent retention and separation for moderately polar basic compounds like MPA. [10]
Mobile Phase A	0.1% Formic Acid in Water [10]	The acidic modifier ensures good peak shape and promotes ionization by keeping MPA protonated.
Mobile Phase B	0.1% Formic Acid in Acetonitrile [10]	Acetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate	0.3 mL/min	A typical flow rate for a 2.1 mm ID column that is compatible with ESI sources.
Gradient	5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate for 2 min.	A gradient elution is necessary to elute MPA with a good peak shape while clearing the column of more lipophilic matrix components.
Column Temperature	40°C	Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Mass Spectrometer	Sciex QTRAP 6500 or equivalent	A sensitive triple quadrupole or ion trap instrument capable of performing MRM scans.

Ionization Mode	Electrospray Ionization (ESI), Positive ^[10]	ESI is ideal for polar, ionizable compounds. Positive mode is used to detect the protonated molecule $[M+H]^+$.
MRM Transitions	Precursor Ion $[M+H]^+$: m/z 156.1 Product Ions (Quant/Qual): m/z 111.1 / m/z 83.1 (Hypothetical)	The precursor ion is the protonated MPA molecule. Product ions are generated by collision-induced dissociation and must be optimized experimentally for the specific instrument.

Method Validation Considerations

In addition to the parameters for GC-MS, LC-MS/MS validation must rigorously assess the Matrix Effect.^[13] This is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix. It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent.^[14]

Parameter	Typical Acceptance Criteria
Linearity (r^2)	> 0.995
Range	0.5 - 200 ng/mL
Limit of Quant. (LOQ)	Typically in the low ng/mL or sub-ng/mL range
Precision (%RSD)	< 15% (< 20% at LOQ)
Accuracy (% Recovery)	85-115% (80-120% at LOQ)
Matrix Effect	Typically within 85-115%

Method Comparison: GC-MS vs. LC-MS/MS

Feature	GC-MS	LC-MS/MS
Sensitivity	Good (ng/mL range)	Excellent (sub-ng/mL to pg/mL range)
Specificity	High (based on EI fragmentation pattern)	Very High (based on MRM transitions)
Sample Prep	Often requires extraction and sometimes derivatization.	Requires thorough cleanup (SPE) to minimize matrix effects.
Analytes	Limited to volatile and thermally stable compounds.	Broad range of compounds, including non-volatile metabolites. [15]
Throughput	Generally lower due to longer run times.	Higher, with UPLC systems enabling faster analyses.
Primary Application	Forensic screening, confirmation of identity, bulk sample analysis.	Targeted quantification in biological fluids, pharmacokinetic studies.

Conclusion

The reliable quantification of methiopropamine (MPA) is achievable using either GC-MS or LC-MS/MS. The choice of technique should be guided by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. GC-MS provides a robust and specific method, particularly for confirmation based on well-established spectral libraries.[\[3\]](#) LC-MS/MS offers superior sensitivity and is the gold standard for trace quantification in complex biological matrices.[\[9\]](#) Regardless of the chosen method, a comprehensive validation according to established guidelines is paramount to ensure that the data generated is accurate, precise, and scientifically defensible.[\[8\]](#)

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